molecular formula C19H20N4O3S2 B2954411 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946347-03-1

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B2954411
CAS No.: 946347-03-1
M. Wt: 416.51
InChI Key: LNAWWBCVUGEIIN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties
5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group and a sulfonamide moiety linked to a phenyl-pyridazine scaffold. The pyridazine ring is further functionalized with a morpholine group. Its molecular formula is C₁₉H₂₀N₄O₃S₂, with a molecular weight of 416.52 g/mol . The compound’s structure combines aromatic heterocycles (thiophene, pyridazine) with a sulfonamide linker, a design common in kinase inhibitors or enzyme-targeting therapeutics.

Properties

IUPAC Name

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-14-2-9-19(27-14)28(24,25)22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-10-12-26-13-11-23/h2-9,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAWWBCVUGEIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the 5-methyl group. The pyridazine ring is then synthesized and functionalized with a morpholine group. Finally, the phenyl group is attached to the pyridazine ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Scientific Research Applications of 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

This compound is a complex organic compound that is composed of a thiophene ring, a sulfonamide group, and a morpholine-substituted pyridazine moiety. It has a molecular weight of 396.52 g/mol and the molecular formula C19H20N4O3S2. This compound has potential therapeutic applications and has gained attention in scientific fields.

Preparation Methods

The preparation of this compound involves multiple steps of organic reactions. The process starts with the preparation of the thiophene-2-sulfonamide core and then the introduction of the 5-methyl group. After that, the pyridazine ring is synthesized and functionalized with a morpholine group. The phenyl group is attached to the pyridazine ring at the end, which completes the synthesis.

This compound has the following biological activities:

  • Enzyme Inhibition: It can inhibit specific kinases, particularly c-Jun N-terminal kinases (JNKs). JNKs are involved in inflammatory diseases and neurodegenerative disorders.
  • Anti-inflammatory Effects: Derivatives of this compound can reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response. For example, they can inhibit tumor necrosis factor-alpha (TNFα) production in cellular models.
  • Anticancer Potential: The sulfonamide group gives it anticancer properties, especially through the inhibition of carbonic anhydrases (CAs), which are involved in tumor growth and metastasis. Compounds targeting CA IX and CA XII have shown promise in preclinical cancer models.

Studies

StudyResults
Antimicrobial EvaluationDerivatives exhibited activity against E. coli with a minimum inhibitory concentration (MIC) of 0.21 µM for some derivatives.
Cytotoxic Effects on Cancer CellsDerivatives screened for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells exhibited promising results.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine and pyridazine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Features
5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Morpholine, methyl, 4-phenyl linkage C₁₉H₂₀N₄O₃S₂ 416.52 High polarity due to morpholine oxygen; potential kinase inhibition .
5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide 3-phenyl linkage (positional isomer) C₁₉H₂₀N₄O₃S₂ 416.52 Altered steric effects; potential differences in target binding .
5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Chlorine (vs. methyl), pyrrolidine (vs. morpholine) C₁₈H₁₈ClN₅O₂S₂ 431.95 Increased lipophilicity; pyrrolidine lacks oxygen, reducing polarity .

Key Findings

Impact of Substituent Position (3- vs. 4-Phenyl Linkage): The positional isomer (3-phenyl vs. For example, the 4-phenyl analog may exhibit better alignment with flat binding pockets (e.g., ATP sites in kinases) due to linear geometry, while the 3-phenyl variant could introduce steric hindrance .

Morpholine vs. Pyrrolidine:

  • Morpholine contains an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to pyrrolidine. This difference may influence solubility and membrane permeability. The morpholine analog is likely more water-soluble, whereas the pyrrolidine variant may exhibit higher cell-membrane penetration .

Methyl vs. Chlorine Substitution: Replacing the methyl group (electron-donating) with chlorine (electron-withdrawing) modifies the electronic environment of the thiophene ring.

Commercial Availability and Pricing:

  • The 5-methyl analog with a 4-phenyl linkage (CAS 904824-79-9) is available at research-scale quantities (1–25 mg) with a purity of 90%, priced between $402–$595 per batch . In contrast, the pyrrolidine-chlorine analog (CAS unspecified) lacks explicit commercial availability data, suggesting it may be a newer or less-studied derivative .

Pharmacological and Structural Implications

  • Kinase Inhibition Potential: Sulfonamide-pyridazine hybrids are frequently explored as kinase inhibitors. The morpholine group in the parent compound may mimic ATP’s ribose moiety, competing for binding in kinase active sites.
  • Metabolic Stability: The morpholine oxygen could reduce metabolic degradation compared to pyrrolidine, which is more susceptible to oxidative metabolism.

Biological Activity

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that has gained attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a sulfonamide group, and a morpholine-substituted pyridazine moiety. Its chemical formula is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2} with a molecular weight of 396.52 g/mol. The structural complexity contributes to its diverse biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets, primarily through the sulfonamide group forming hydrogen bonds with biological macromolecules. The morpholine and pyridazine rings facilitate interactions with various enzymes and receptors, modulating biochemical pathways that influence cellular responses.

Biological Activity

1. Enzyme Inhibition:
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases, particularly c-Jun N-terminal kinases (JNKs). JNKs are implicated in numerous disease states, including neurodegenerative disorders and inflammatory diseases .

2. Anti-inflammatory Effects:
Studies have shown that derivatives of this compound can reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response. For instance, compounds in this class have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNFα) production in various cellular models .

3. Anticancer Potential:
The sulfonamide group is known for its anticancer properties, particularly through the inhibition of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. Compounds targeting CA IX and CA XII have shown promise in preclinical cancer models .

Case Studies

  • JNK Inhibition Study:
    A study focused on the structure-activity relationship (SAR) of thiophene sulfonamides identified potent JNK inhibitors that protect neuronal cells from apoptosis induced by growth factor deprivation . The study highlighted the critical role of the thiophene core in maintaining enzyme binding affinity.
  • Inflammation Model:
    In an experimental model of arthritis, derivatives of this compound were tested for their ability to reduce TNFα levels. Results indicated significant reductions in cytokine production following treatment, suggesting potential therapeutic applications in autoimmune diseases .

Data Table: Biological Activity Summary

Activity Mechanism Reference
JNK InhibitionPrevents apoptosis in neuronal cells
Anti-inflammatoryReduces TNFα production
Carbonic Anhydrase InhibitionImpedes tumor growth and metastasis

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